molecular formula C10H20ClN B030734 3-Azaspiro[5.5]undecane hydrochloride CAS No. 1125-01-5

3-Azaspiro[5.5]undecane hydrochloride

Cat. No.: B030734
CAS No.: 1125-01-5
M. Wt: 189.72 g/mol
InChI Key: XDRWSBJRLMRJKA-UHFFFAOYSA-N
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Description

3-Azaspiro[5.5]undecane hydrochloride: is a chemical compound with the molecular formula C10H20ClN. It is a spirocyclic compound, meaning it contains a spiro-connected ring system.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Azaspiro[5.5]undecane hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Azaspiro[5.5]undecane hydrochloride is unique due to its specific spirocyclic structure and the presence of a nitrogen atom in the ring. This gives it distinct chemical and biological properties compared to other spirocyclic compounds .

Properties

IUPAC Name

3-azaspiro[5.5]undecane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-2-4-10(5-3-1)6-8-11-9-7-10;/h11H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRWSBJRLMRJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-01-5
Record name 3-Azaspiro[5.5]undecane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1125-01-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102514
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1125-01-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-azaspiro[5.5]undecane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.095
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azaspiro[5.5]undecane hydrochloride
Reactant of Route 2
3-Azaspiro[5.5]undecane hydrochloride
Reactant of Route 3
3-Azaspiro[5.5]undecane hydrochloride
Reactant of Route 4
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Reactant of Route 5
3-Azaspiro[5.5]undecane hydrochloride
Reactant of Route 6
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